molecular formula C13H8Cl3NO B11942411 4-chloro-N-(2,3-dichlorophenyl)benzamide CAS No. 90665-36-4

4-chloro-N-(2,3-dichlorophenyl)benzamide

Cat. No.: B11942411
CAS No.: 90665-36-4
M. Wt: 300.6 g/mol
InChI Key: LBYNHHNJVLHJAU-UHFFFAOYSA-N
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Description

Chemical Structure: 4-Chloro-N-(2,3-dichlorophenyl)benzamide (C₁₃H₈Cl₃NO) features a benzamide core with chlorine substitutions at the 4-position of the benzoyl group and the 2- and 3-positions of the aniline ring (Figure 1). Its SMILES notation is C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl, and its InChIKey is LBYNHHNJVLHJAU-UHFFFAOYSA-N .

Properties

CAS No.

90665-36-4

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

4-chloro-N-(2,3-dichlorophenyl)benzamide

InChI

InChI=1S/C13H8Cl3NO/c14-9-6-4-8(5-7-9)13(18)17-11-3-1-2-10(15)12(11)16/h1-7H,(H,17,18)

InChI Key

LBYNHHNJVLHJAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,3-dichlorophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,3-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes acidic or basic hydrolysis to yield a carboxylic acid and amine.

Acidic hydrolysis :
4-Chloro-N-(2,3-dichlorophenyl)benzamide+H3O+4-Chlorobenzoic acid+2,3-Dichloroaniline\text{4-Chloro-N-(2,3-dichlorophenyl)benzamide} + H₃O⁺ → \text{4-Chlorobenzoic acid} + \text{2,3-Dichloroaniline}

Basic hydrolysis :
4-Chloro-N-(2,3-dichlorophenyl)benzamide+OH4-Chlorobenzoate+2,3-Dichloroaniline\text{4-Chloro-N-(2,3-dichlorophenyl)benzamide} + \text{OH}⁻ → \text{4-Chlorobenzoate} + \text{2,3-Dichloroaniline}

Conditions :

  • Acidic: Dilute HCl or H₂SO₄, elevated temperature .

  • Basic: Aqueous NaOH or KOH, reflux .

Substitution Reactions

While aryl chlorides are typically unreactive toward nucleophilic substitution, metallation or catalytic coupling (e.g., Suzuki-Miyaura) could activate the chloro groups.

Example :
4-Chloro-N-(2,3-dichlorophenyl)benzamide+Pd catalyst+Boronic acidCoupled product\text{4-Chloro-N-(2,3-dichlorophenyl)benzamide} + \text{Pd catalyst} + \text{Boronic acid} → \text{Coupled product}

Conditions :

  • Palladium catalyst, ligands, and bases under inert atmosphere .

Reduction Reactions

Amides can be reduced to amines using LiAlH₄ or other reducing agents:
4-Chloro-N-(2,3-dichlorophenyl)benzamide+LiAlH₄4-Chloro-N-(2,3-dichlorophenyl)benzylamine\text{4-Chloro-N-(2,3-dichlorophenyl)benzamide} + \text{LiAlH₄} → \text{4-Chloro-N-(2,3-dichlorophenyl)benzylamine}

Conditions :

  • Ethereal solvents (e.g., THF), controlled temperature .

Oxidation Reactions

The amide group may undergo oxidation to form imides or nitriles, though experimental data for this specific compound is limited.

Example :
Amide+Oxidizing agentImide\text{Amide} + \text{Oxidizing agent} → \text{Imide}

Conditions :

  • Strong oxidizers (e.g., KMnO₄) under acidic/basic conditions.

Structural Analysis

The compound’s crystal structure (C₁₃H₈Cl₃NO) features:

  • Intermolecular interactions : N-H···O hydrogen bonds and C-H···π interactions .

  • Geometric parameters : Bond lengths (e.g., C-N: ~1.368 Å) and angles consistent with planar amide conformations .

Comparison of Reaction Conditions

Reaction Type Reagents Temperature Solvent
Synthesis (Acylation)SOCl₂, base, anilineRT or mild heatCH₂Cl₂/THF
Acidic HydrolysisHCl/H₂SO₄ElevatedAqueous
Suzuki CouplingPd catalyst, boronic acid, base80–100°CDMF/DMSO

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-chloro-N-(2,3-dichlorophenyl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that related benzamide derivatives can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Study: Antimicrobial Efficacy

  • Study: Evaluation of antimicrobial activity of chlorinated benzamides.
  • Findings: The compound demonstrated a minimum inhibitory concentration (MIC) against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Pharmacological Research

In pharmacological studies, derivatives of 4-chloro-N-(2,3-dichlorophenyl)benzamide have been investigated for their effects on ATP-sensitive potassium channels. These channels play a crucial role in cellular excitability and insulin secretion. Compounds with similar structures have been found to act as potassium channel openers, which could be beneficial in treating conditions like diabetes .

Data Table: Pharmacological Effects

Compound NameActivity TypeTargetReference
4-Chloro-N-(2,3-dichlorophenyl)benzamideAntimicrobialBacterial cell wall synthesis
4-Chloro-N-(2-methylphenyl)benzamidePotassium channel openerK(ATP) channels

Herbicidal Activity

The compound has been explored for its herbicidal properties. Research indicates that chlorinated benzamides can effectively control weed growth by inhibiting specific metabolic pathways in plants. This application is particularly relevant in developing herbicides that are both effective and environmentally sustainable.

Case Study: Herbicidal Efficacy

  • Study: Investigation of herbicidal activity of chlorinated benzamides.
  • Findings: The compound exhibited significant herbicidal effects in controlled experiments, outperforming several commercial herbicides in terms of efficacy against specific weed species .

Data Table: Herbicidal Effects

Compound NameApplication TypeTarget WeedsReference
4-Chloro-N-(2,3-dichlorophenyl)benzamideHerbicideVarious broadleaf weeds

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Weight : 314.57 g/mol
  • Collision Cross-Section (CCS) : Predicted values for various adducts (e.g., [M+H]+: 315.0 m/z, CCS 189.7 Ų) are available, though experimental validation is lacking .
  • Crystallography: The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.2007 Å, b = 9.8803 Å, c = 16.163 Å, and β = 99.286° .

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs differ in chlorine substitution patterns or additional functional groups (Table 1):

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Structural Features
4-Chloro-N-(2,3-dichlorophenyl)benzamide C₁₃H₈Cl₃NO 4-Cl (benzoyl), 2,3-Cl (aniline) 314.57 Three chlorine atoms, planar benzamide core
4-Chloro-N-(2,6-dichlorophenyl)benzamide C₁₃H₈Cl₃NO 4-Cl (benzoyl), 2,6-Cl (aniline) 314.57 Dichloro substitution on para-positions of aniline
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide C₁₄H₁₀Cl₃NO 3,4-Cl (benzoyl), 3-Cl,4-Me (aniline) 314.59 Methyl group introduces steric hindrance
5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide C₁₃H₈Cl₃NO₂ 5-Cl, 2-OH (benzoyl), 3,4-Cl (aniline) 328.57 Hydroxy group enhances polarity and H-bonding

Key Observations :

  • Substituent Position : The 2,3-dichloro substitution on the aniline ring (target compound) creates a distinct steric and electronic environment compared to 2,6-dichloro analogs .
  • Functional Groups : Hydroxy or methyl substitutions (e.g., in 5-chloro-2-hydroxy or 3,4-dichloro-4-methyl derivatives) alter solubility and biological interactions .

Crystallographic and Conformational Differences

Crystal packing and molecular conformation vary with substituents (Table 2):

Compound Name Space Group Unit Cell Volume (ų) Hydrogen Bonding Patterns Reference
4-Chloro-N-(2,3-dichlorophenyl)benzamide P2₁/c 1450.1 N–H···O interactions stabilize planar structure
4-Chloro-N-(2,6-dichlorophenyl)benzamide P\overline{1} 740.2 Dimers via C–Cl···π interactions
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide C2/c 2345.8 O–H···O and N–H···O networks enhance stability

Key Observations :

  • The target compound’s P2₁/c symmetry facilitates dense packing via N–H···O bonds, whereas nitro or hydroxy groups in analogs promote extended H-bonding networks .

Key Observations :

  • Chlorine and hydroxy substitutions correlate with enhanced antimicrobial potency in analogs .
  • The target compound’s lack of polar groups (e.g., hydroxy) may limit bioavailability compared to active derivatives .

Computational and Theoretical Insights

  • Vibrational Spectroscopy : IR/Raman studies of related benzamides highlight characteristic C=O (1650–1680 cm⁻¹) and N–H (3300 cm⁻¹) stretches, useful for structural validation .

Biological Activity

4-chloro-N-(2,3-dichlorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C13H8Cl3N
  • Molecular Weight : 303.56 g/mol
  • Structure : The compound features a benzamide core with chlorine substitutions that may influence its biological activity.

Biological Activity Overview

The biological activity of 4-chloro-N-(2,3-dichlorophenyl)benzamide has been investigated across various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent.

Anti-Cancer Activity

Recent studies have shown that compounds similar to 4-chloro-N-(2,3-dichlorophenyl)benzamide exhibit notable anti-cancer properties. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)25.72 ± 3.95
Compound BU87 (glioblastoma)45.2 ± 13.0

These findings suggest that the introduction of halogen atoms in the benzamide structure can enhance anti-cancer efficacy by affecting cellular pathways involved in apoptosis and proliferation .

The exact mechanism by which 4-chloro-N-(2,3-dichlorophenyl)benzamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through the inhibition of specific enzymes or receptors involved in tumor growth and inflammation. For example, studies on related compounds have indicated that they can inhibit h-NTPDases, which play roles in cancer and inflammation .

Case Studies and Research Findings

Several case studies have explored the biological effects of similar benzamide derivatives:

  • Study on Anti-Cancer Efficacy :
    • A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. The results indicated that halogenated benzamides showed enhanced activity compared to non-halogenated counterparts.
    • The study reported IC50 values ranging from 0.06 µM to 45 µM across different cell lines, emphasizing the importance of chemical modifications in enhancing biological activity .
  • In Vivo Studies :
    • In vivo experiments demonstrated that certain derivatives could significantly suppress tumor growth in animal models. The administration of these compounds led to a marked reduction in tumor size compared to control groups .
  • Toxicity Assessments :
    • Toxicity studies using zebrafish embryos indicated that while some derivatives exhibited potent anti-cancer activity, they also posed risks of developmental toxicity at higher concentrations . This highlights the need for careful evaluation during drug development.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-chloro-N-(2,3-dichlorophenyl)benzamide?

The compound is typically synthesized via nucleophilic acyl substitution. A standard approach involves reacting 4-chlorobenzoyl chloride with 2,3-dichloroaniline in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions. Triethylamine is often added to neutralize HCl byproducts. Post-reaction purification is achieved via column chromatography or recrystallization, with structural confirmation by 1^1H/13^13C NMR and IR spectroscopy .

Q. How is the structural integrity of 4-chloro-N-(2,3-dichlorophenyl)benzamide validated experimentally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, confirming amide bond formation and substituent positions.
  • IR Spectroscopy : Stretching frequencies for C=O (~1650–1700 cm1^{-1}) and N–H (~3300 cm1^{-1}) validate the amide group.
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

The compound is classified as a skin sensitizer (Category 1) and eye irritant (Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services. Sigma-Aldrich reports a WGK 3 classification, indicating high aquatic toxicity .

Advanced Research Questions

Q. What crystallographic insights exist for 4-chloro-N-(2,3-dichlorophenyl)benzamide?

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P21_1/c) with key parameters:

ParameterValue
a (Å)16.9411
b (Å)16.3246
c (Å)19.5505
β (°)95.3678
R factor0.038
The structure exhibits π-stacking between benzoyl rings and N–H⋯O hydrogen bonds forming infinite chains along the c-axis .

Q. How do computational studies enhance understanding of this compound’s properties?

Density Functional Theory (DFT) calculations predict:

  • Electron Distribution : Chlorine substituents increase electron-withdrawing effects, stabilizing the amide bond.
  • Conformational Analysis : The trans configuration of the H–N–C=O moiety minimizes steric clashes.
  • Reactivity : Nucleophilic substitution at chlorinated positions is favored, aligning with experimental reaction data .

Q. What biochemical pathways or targets are hypothesized for this compound?

Structural analogs (e.g., GSK3787) covalently bind cysteine residues (e.g., Cys249 in PPARδ), inhibiting transcriptional activity. This compound’s dichlorophenyl and benzamide groups suggest potential interaction with bacterial enzymes like acps-pptase, disrupting lipid biosynthesis and proliferation .

Q. How can SHELX software aid in refining its crystal structure?

SHELXL refines X-ray data by:

  • Parameter Optimization : Adjusting atomic coordinates, displacement parameters, and occupancy.
  • Hydrogen Bond Analysis : Modeling N–H⋯O interactions using Fourier difference maps.
  • Validation : Generating CIF files with R factors < 0.05 for high-quality publications .

Q. What catalytic applications have been explored for related benzamide derivatives?

Benzoylthiurea analogs serve as ligands in Suzuki-Miyaura cross-coupling reactions, enhancing catalytic activity (e.g., Pd-mediated C–C bond formation). GC-MS analyses show >85% conversion of aryl halides to biphenyl derivatives under optimized conditions .

Q. Methodological Notes

  • Contradictions : While most studies agree on the trans amide conformation, computational models () suggest minor deviations under solvation effects.
  • Software Tools : SHELX (), ORTEP-3 (), and WinGX () are critical for crystallographic workflows.

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